Cas no 14203-64-6 (7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one)
7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dioxaspiro[4.5]dec-6-en-8-one, 7,9,9-trimethyl-
- 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
- 2,6,6-trimethyl-4,4-(ethylenedioxy)cyclohex-2-en-1-one
- 14203-64-6
- CS-0133947
- 7,9,9-trimethyl-1,4-dioxaspiro[4,5]dec-6-en-8-one
- SCHEMBL10504952
- VXEVZBLWVNIBAN-UHFFFAOYSA-N
- DTXSID20472144
- 7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one
-
- Inchi: 1S/C11H16O3/c1-8-6-11(13-4-5-14-11)7-10(2,3)9(8)12/h6H,4-5,7H2,1-3H3
- InChI Key: VXEVZBLWVNIBAN-UHFFFAOYSA-N
- SMILES: O1CCOC21C=C(C)C(C(C)(C)C2)=O
Computed Properties
- Exact Mass: 196.109944368g/mol
- Monoisotopic Mass: 196.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 35.5Ų
7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T796370-100mg |
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one |
14203-64-6 | 100mg |
$75.00 | 2023-05-17 | ||
| TRC | T796370-250mg |
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one |
14203-64-6 | 250mg |
$144.00 | 2023-05-17 | ||
| TRC | T796370-500mg |
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one |
14203-64-6 | 500mg |
$253.00 | 2023-05-17 | ||
| TRC | T796370-1g |
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one |
14203-64-6 | 1g |
$ 375.00 | 2022-06-02 | ||
| TRC | T796370-2.5g |
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one |
14203-64-6 | 2.5g |
$ 800.00 | 2023-09-05 | ||
| TRC | T796370-5g |
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one |
14203-64-6 | 5g |
$1860.00 | 2023-05-17 | ||
| TRC | T796370-1000mg |
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one |
14203-64-6 | 1g |
$454.00 | 2023-05-17 | ||
| Chemenu | CM534247-1g |
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one |
14203-64-6 | 95%+ | 1g |
$*** | 2023-03-30 |
7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one
Professional Introduction to Compound with CAS No. 14203-64-6 and Product Name: 7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one
The compound with the CAS number 14203-64-6 and the product name 7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This spirocyclic ketone derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The spirocyclic core, characterized by the fusion of a dioxane ring with a decene backbone, introduces a high degree of rigidity and conformational constraints that can be exploited for designing bioactive molecules.
In recent years, the exploration of spirocyclic compounds has seen significant advancements, particularly in the development of drugs that target neurological disorders. The 7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one structure exhibits a promising scaffold for modulating enzyme activity and receptor interactions. For instance, studies have shown that spirocyclic ethers can exhibit enhanced binding affinity to certain protein targets due to their constrained geometry. This property is particularly relevant in the context of developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.
The dioxane moiety in the molecule is a key feature that contributes to its stability and reactivity. Dioxanes are known for their ability to form stable complexes with various metal ions, which can be leveraged in catalytic processes or as part of metal-based drug formulations. Additionally, the presence of multiple methyl groups at positions 7, 9, and 9 enhances the lipophilicity of the compound, making it more suitable for crossing biological membranes. This characteristic is crucial for drug design, as it ensures better absorption and distribution within the body.
Recent research has also highlighted the potential of 7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one as a precursor in synthesizing more complex pharmacophores. The spirocyclic framework provides a versatile platform for further functionalization through various chemical reactions such as oxidation, reduction, or substitution at specific positions. These modifications can lead to novel derivatives with improved pharmacological properties. For example, introducing heteroatoms or additional rings into the structure could enhance binding interactions with biological targets or alter metabolic pathways.
The compound's structural complexity also makes it an attractive candidate for computational studies aimed at understanding its behavior in biological systems. Molecular modeling techniques can predict how 7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one interacts with proteins and other biomolecules at an atomic level. These insights are invaluable for rational drug design and can guide experimental efforts by identifying key residues involved in binding and optimizing lead compounds.
In addition to its pharmaceutical applications, 7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one has shown promise in materials science due to its unique electronic properties. The spirocyclic structure can influence electron delocalization across the molecule, making it a candidate for organic semiconductors or light-emitting devices. Researchers are exploring how variations in the substituents can tuning these properties for advanced technological applications.
The synthesis of 7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one presents both challenges and opportunities for chemists. The spirocyclic core requires precise control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient routes to these complex molecules using transition metal catalysis or asymmetric synthesis techniques. These developments have not only improved access to 7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one but also provided insights into general strategies for constructing other spirocyclic compounds.
Future research directions may focus on exploring analogs of 7,9,9-Trimethyl-1,4-dioxaspiro4.5dec-6-en-8-one that exhibit enhanced bioactivity or improved pharmacokinetic profiles. By systematically modifying the substituents or altering the core structure through combinatorial chemistry approaches, scientists hope to identify new candidates with therapeutic potential that build upon the success of this initial scaffold.
The interdisciplinary nature of studying compounds like 7, 0, 0-Trisubstituted-spirocyclic ketones underscores their importance across multiple fields of science and technology, from medicine to materials engineering, highlighting why they continue to be subjects of intense research interest.
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